molecular formula C18H26N6O B2595030 N-(1-Cyanocyclohexyl)-2-(3-methyl-4-pyrazin-2-ylpiperazin-1-yl)acetamide CAS No. 2224169-31-5

N-(1-Cyanocyclohexyl)-2-(3-methyl-4-pyrazin-2-ylpiperazin-1-yl)acetamide

Cat. No. B2595030
CAS RN: 2224169-31-5
M. Wt: 342.447
InChI Key: LACHOOYXMGOJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclohexyl)-2-(3-methyl-4-pyrazin-2-ylpiperazin-1-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a range of biochemical and physiological effects.

Mechanism of Action

N-(1-Cyanocyclohexyl)-2-(3-methyl-4-pyrazin-2-ylpiperazin-1-yl)acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By blocking this enzyme, N-(1-Cyanocyclohexyl)-2-(3-methyl-4-pyrazin-2-ylpiperazin-1-yl)acetamide increases the levels of GABA in the brain, leading to a range of effects such as reduced anxiety, improved cognition, and decreased seizure activity.
Biochemical and Physiological Effects:
N-(1-Cyanocyclohexyl)-2-(3-methyl-4-pyrazin-2-ylpiperazin-1-yl)acetamide has a range of biochemical and physiological effects due to its ability to increase GABA levels in the brain. Studies have shown that N-(1-Cyanocyclohexyl)-2-(3-methyl-4-pyrazin-2-ylpiperazin-1-yl)acetamide can reduce anxiety, improve cognition, and decrease seizure activity in animal models. Additionally, N-(1-Cyanocyclohexyl)-2-(3-methyl-4-pyrazin-2-ylpiperazin-1-yl)acetamide has been shown to be effective in treating certain types of epilepsy and has potential as a therapeutic agent for other neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

N-(1-Cyanocyclohexyl)-2-(3-methyl-4-pyrazin-2-ylpiperazin-1-yl)acetamide has several advantages for use in lab experiments, including its potency and selectivity as a GABA transaminase inhibitor. However, its complex synthesis method and potential toxicity at high doses may limit its use in certain experiments. Additionally, the lack of availability of N-(1-Cyanocyclohexyl)-2-(3-methyl-4-pyrazin-2-ylpiperazin-1-yl)acetamide in some regions may make it difficult for researchers to obtain.

Future Directions

There are several potential future directions for research on N-(1-Cyanocyclohexyl)-2-(3-methyl-4-pyrazin-2-ylpiperazin-1-yl)acetamide, including:
1. Further exploration of its therapeutic potential for neurological and psychiatric disorders such as epilepsy, anxiety, and depression.
2. Investigating the potential use of N-(1-Cyanocyclohexyl)-2-(3-methyl-4-pyrazin-2-ylpiperazin-1-yl)acetamide as a tool for studying the role of GABA in the brain.
3. Developing new and more efficient synthesis methods for N-(1-Cyanocyclohexyl)-2-(3-methyl-4-pyrazin-2-ylpiperazin-1-yl)acetamide to increase its availability for research.
4. Studying the long-term effects of N-(1-Cyanocyclohexyl)-2-(3-methyl-4-pyrazin-2-ylpiperazin-1-yl)acetamide on brain function and behavior.
5. Investigating the potential use of N-(1-Cyanocyclohexyl)-2-(3-methyl-4-pyrazin-2-ylpiperazin-1-yl)acetamide in combination with other drugs for enhanced therapeutic effects.
Conclusion:
N-(1-Cyanocyclohexyl)-2-(3-methyl-4-pyrazin-2-ylpiperazin-1-yl)acetamide is a potent and selective inhibitor of the enzyme GABA transaminase, which plays a crucial role in regulating brain activity. Its ability to increase GABA levels in the brain has led to a range of biochemical and physiological effects, making it a promising therapeutic agent for neurological and psychiatric disorders. Further research is needed to fully explore its potential and develop new synthesis methods for increased availability.

Synthesis Methods

N-(1-Cyanocyclohexyl)-2-(3-methyl-4-pyrazin-2-ylpiperazin-1-yl)acetamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that N-(1-Cyanocyclohexyl)-2-(3-methyl-4-pyrazin-2-ylpiperazin-1-yl)acetamide is a relatively complex molecule with multiple chiral centers, making its synthesis challenging.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-2-(3-methyl-4-pyrazin-2-ylpiperazin-1-yl)acetamide has been the subject of extensive scientific research due to its potential as a therapeutic agent for a range of neurological and psychiatric disorders. Studies have shown that N-(1-Cyanocyclohexyl)-2-(3-methyl-4-pyrazin-2-ylpiperazin-1-yl)acetamide can increase GABA levels in the brain, leading to a range of effects such as reduced anxiety, improved cognition, and decreased seizure activity.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(3-methyl-4-pyrazin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-15-12-23(9-10-24(15)16-11-20-7-8-21-16)13-17(25)22-18(14-19)5-3-2-4-6-18/h7-8,11,15H,2-6,9-10,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACHOOYXMGOJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC=CN=C2)CC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.